Type II topoisomerase inhibitor 1
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Overview
Description
Type II topoisomerase inhibitors are a class of compounds that target type II topoisomerases, enzymes essential for DNA replication, transcription, and chromosome segregation. These inhibitors are crucial in cancer therapy due to their ability to induce DNA damage and apoptosis in rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of type II topoisomerase inhibitors often involves multi-step organic reactions. For instance, the preparation of certain inhibitors may include the condensation of aromatic amines with aldehydes, followed by cyclization and functional group modifications .
Industrial Production Methods: Industrial production of these inhibitors typically involves large-scale organic synthesis, utilizing automated reactors and stringent quality control measures to ensure purity and efficacy. The process may include steps such as crystallization, filtration, and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Type II topoisomerase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols
Major Products Formed: The major products formed from these reactions depend on the specific inhibitor and reaction conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Type II topoisomerase inhibitors have a wide range of applications in scientific research:
Chemistry: Used as tools to study DNA topology and enzyme mechanisms.
Biology: Employed to investigate cellular processes involving DNA replication and repair.
Medicine: Utilized in cancer therapy to induce apoptosis in cancer cells.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Type II topoisomerase inhibitors exert their effects by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately triggering cell death. The molecular targets include the DNA cleavage-religation center and the ATPase domain of the enzyme .
Comparison with Similar Compounds
Etoposide: A widely used type II topoisomerase inhibitor with a similar mechanism of action.
Doxorubicin: Another inhibitor that intercalates into DNA and prevents topoisomerase II from re-ligating DNA strands
Uniqueness: Type II topoisomerase inhibitor 1 is unique due to its specific binding affinity and the ability to induce fewer side effects compared to other inhibitors. Its structure allows for selective targeting of the enzyme, reducing off-target interactions and associated toxicities .
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-[[8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H15N3O4/c1-19-14-4-2-3-11-9-13(17(23)21-15(11)14)16(22)20-12-7-5-10(6-8-12)18(24)25/h2-9,19H,1H3,(H,20,22)(H,21,23)(H,24,25) |
InChI Key |
VUXYPRAXFABKBH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=C1NC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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